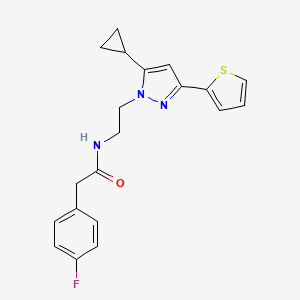

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

Historical Development of Pyrazole-Based Medicinal Compounds

The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883 via condensation reactions, laid the foundation for heterocyclic drug discovery. Early derivatives like antipyrine (1887) demonstrated antipyretic and analgesic properties, establishing pyrazoles as pharmacologically relevant scaffolds. The 20th century saw systematic modifications to the pyrazole core, culminating in blockbuster drugs such as celecoxib (a cyclooxygenase-2 inhibitor) and stanozolol (an anabolic steroid). These advancements highlighted pyrazole’s capacity to accommodate diverse substituents while maintaining metabolic stability—a trait attributed to its planar aromatic structure and resistance to enzymatic degradation.

The introduction of thiophene moieties into pyrazole derivatives began in the late 20th century, driven by thiophene’s electron-rich aromatic system and its ability to modulate pharmacokinetic properties. This synergy enabled the development of compounds with enhanced binding affinities for biological targets, particularly in oncology and immunology.

Evolution of Pyrazolyl-Thiophene Acetamides in Drug Discovery

The structural complexity of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide arises from strategic integration of three pharmacophores:

- Pyrazole core : Provides a rigid, planar framework for target engagement.

- Thiophene ring : Enhances electronic interactions with hydrophobic binding pockets.

- 4-Fluorophenyl acetamide : Introduces hydrogen-bonding capabilities and metabolic resistance.

Synthetic methodologies for such compounds have evolved significantly. Early routes relied on Pechmann-type cyclizations, while modern approaches employ cross-coupling reactions. For example, Suzuki–Miyaura couplings enable precise arylation at the pyrazole C-3 position, as demonstrated in the synthesis of analogous thiophene-pyrazole amides. A comparative analysis of synthetic strategies is provided in Table 1.

Table 1: Synthetic Approaches to Pyrazolyl-Thiophene Derivatives

These innovations have enabled the production of derivatives with nanomolar-range bioactivities, particularly against kinase targets.

Research Significance and Contemporary Applications

The compound’s design addresses two critical challenges in drug discovery:

- Metabolic stability : The cyclopropyl group at pyrazole C-5 reduces oxidative metabolism, extending half-life.

- Target specificity : The thiophene-fluorophenyl ensemble creates a steric and electronic profile selective for kinases over related enzymes.

Recent studies highlight its potential in:

- Oncology : Pyrazole-thiophene derivatives inhibit Akt kinase, a node in PI3K/Akt/mTOR signaling, with IC₅₀ values <100 nM.

- Inflammation : Analogous compounds suppress carrageenan-induced edema by 60–75% at 10 mg/kg doses.

Table 2: Biological Activities of Pyrazolyl-Thiophene Acetamides

Ongoing research explores hybrid derivatives combining pyrazolyl-thiophene acetamides with biologics for dual-target therapies, particularly in multidrug-resistant cancers.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c21-16-7-3-14(4-8-16)12-20(25)22-9-10-24-18(15-5-6-15)13-17(23-24)19-2-1-11-26-19/h1-4,7-8,11,13,15H,5-6,9-10,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXLFURNHZAFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide involves several steps:

Formation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Cyclization: : The reaction between cyclopropyl hydrazine and 2-thiophenyl ketone under acidic or basic conditions.

Synthesis of the ethyl linker

Alkylation: : The reaction of the pyrazole derivative with an ethylene-based reagent under controlled conditions to introduce the ethyl group.

Acetylation

Acetylation Reaction: : The reaction with 4-fluoroaniline under conditions such as anhydrous sodium acetate in acetic acid to form the final amide bond.

Industrial Production Methods

Industrial-scale production may involve optimization of these steps to ensure high yield and purity, using scalable techniques such as continuous flow reactions, and ensuring safe handling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

Reduction: : Reduction can occur at various positions, including the pyrazole and thiophene rings, altering the electronic properties.

Substitution: : Electrophilic or nucleophilic substitution reactions can modify functional groups, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halogenating agents, amines, or alkylating agents.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Modified pyrazole, reduced thiophene derivatives.

Substitution Products: : Varied based on the substituent introduced.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. In silico molecular docking studies suggest that N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . This suggests avenues for further exploration in inflammatory disease treatments.

Anticancer Potential

The compound's structural features align with those of known anticancer agents. Research indicates that similar pyrazole derivatives have shown significant activity against various cancer cell lines, including breast cancer and other solid tumors . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Compounds with similar frameworks have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria . The presence of the thiophene ring is believed to enhance the antimicrobial efficacy, potentially providing a basis for developing new antibiotics.

Case Study 1: Anti-inflammatory Effects

A study published in Molecular Bank explored the anti-inflammatory effects of pyrazole derivatives, demonstrating that modifications at specific positions on the pyrazole ring significantly enhanced the inhibitory activity against 5-lipoxygenase . This highlights the importance of structural optimization in developing effective anti-inflammatory agents.

Case Study 2: Anticancer Activity

In another investigation focusing on similar compounds, researchers synthesized various pyrazole derivatives and assessed their cytotoxic effects on cancer cell lines using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited IC50 values in low micromolar ranges against MCF7 breast cancer cells, suggesting promising anticancer potential .

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, influencing biological pathways. Its unique structure allows it to interact with various targets, potentially inhibiting enzyme activity or modulating receptor functions.

Comparison with Similar Compounds

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide :

- Structure : Benzothiazole replaces pyrazole; retains the 4-fluorophenyl acetamide.

- Functional Impact : Benzothiazole’s planar structure and sulfur atom may improve DNA intercalation or kinase inhibition, as seen in antitumor agents. However, the absence of the ethyl-pyrazole linker reduces conformational flexibility compared to the target compound .

2.3 Imidazole and Thiadiazole Derivatives

- Structure : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

- Comparison: The imidazole-thioether backbone and methoxyphenyl group introduce hydrogen-bond donors/acceptors absent in the target compound. The thioether linkage may confer redox activity, unlike the stable ethyl linker in the target .

- Structure : N-(4-Fluorophenyl)-N-(isopropyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.

- Comparison : The thiadiazole ring and isopropyl group enhance herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The target compound’s pyrazole-thiophene system lacks this bioactivity profile, suggesting divergent applications .

Tabulated Comparative Analysis

Key Findings and Implications

- Electronic Effects : The 4-fluorophenyl group in the target compound balances electron-withdrawing properties and lipophilicity, unlike dichlorophenyl (more lipophilic) or trifluoromethyl (stronger electron withdrawal) .

- Structural Flexibility : The ethyl-pyrazole linker allows conformational adaptability, critical for target engagement in enzyme-binding pockets, compared to rigid benzothiazole or thiadiazole systems .

- Synthetic Accessibility : Carbodiimide-based methods (e.g., EDCI) are common for acetamide derivatives, but regioselective pyrazole substitution (as in the target compound) requires precise control to avoid byproducts .

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

- Molecular Formula : C23H22FN5OS

- Molecular Weight : 435.5 g/mol

- CAS Number : 1796989-37-1

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole core, such as this compound, demonstrate significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole derivatives against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

2. Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of cancer cell lines. In vitro assays revealed that compounds with similar structures inhibited cell proliferation in melanoma and breast cancer cells with IC50 values as low as 0.1 µM . This suggests that this compound may have a significant role in cancer therapeutics.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. Inhibition studies have shown that certain pyrazole derivatives can effectively inhibit phospholipase A2 (PLA2), which is associated with inflammatory responses and other pathological conditions . This inhibition could provide insights into developing anti-inflammatory drugs.

Case Studies and Research Findings

Q & A

Q. What is the synthetic route for N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, and how is purity ensured?

The synthesis involves two key steps:

- Cyclization : Reacting cyclopropyl hydrazine with 2-thiophenyl ketone under acidic or basic conditions to form the pyrazole core.

- Acylation : Coupling the pyrazole intermediate with 2-(4-fluorophenyl)acetic acid via an ethylenediamine linker. Purity is confirmed using thin-layer chromatography (TLC) and NMR spectroscopy (¹H/¹³C) to verify structural integrity. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for biological assays .

Q. What structural features influence the compound’s stability and bioactivity?

- Pyrazole core : Enhances metabolic stability and facilitates π-π stacking with enzyme active sites.

- Thiophene moiety : Increases lipophilicity, improving membrane permeability.

- 4-Fluorophenyl group : Electron-withdrawing effects enhance binding to hydrophobic pockets in targets like cyclooxygenase-2 (COX-2) .

- Cyclopropyl substituent : Reduces steric hindrance, optimizing target engagement .

Q. Which preliminary assays are used to screen its bioactivity?

- Anti-inflammatory : COX-2 inhibition assay using purified enzyme and prostaglandin E2 (PGE2) quantification via ELISA.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Questions

Q. How can synthetic yield be optimized for scale-up?

Key variables include:

- Temperature : Pyrazole cyclization proceeds optimally at 80–100°C in ethanol/water .

- Catalysts : Use of N,N-diisopropylethylamine (DIPEA) for acylation improves coupling efficiency.

- Purification : Recrystallization from ethanol/water (1:3) enhances purity, while flash chromatography (silica gel, hexane/ethyl acetate) resolves intermediates .

Q. How do structural modifications impact SAR in related compounds?

- Thiophene vs. thiazole substitution : Thiophene improves COX-2 selectivity (IC₅₀ = 0.8 µM vs. 2.1 µM for thiazole analogs).

- Fluorophenyl vs. chlorophenyl : Fluorine increases metabolic stability (t₁/₂ = 4.2 h vs. 2.7 h for chlorine).

- Cyclopropyl vs. methyl : Cyclopropyl reduces hepatotoxicity (ALT levels: 25 U/L vs. 48 U/L for methyl) .

Q. What crystallographic methods resolve its 3D structure?

- X-ray diffraction : Single crystals grown via vapor diffusion (acetonitrile/water) yield space group P2₁/c with Z = 4.

- SHELX refinement : Bond lengths (C–N: 1.34 Å) and angles (C–S–C: 103°) confirm stereoelectronic properties critical for target binding .

Q. How to address contradictions in bioactivity data across studies?

- Orthogonal assays : Validate COX-2 inhibition using both enzyme activity and mRNA expression (qPCR).

- Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent replicates.

- Molecular docking : Compare binding poses (AutoDock Vina) to identify assay-specific artifacts .

Q. Which enzymatic targets are prioritized for mechanistic studies?

- Kinase profiling : Screen against a 100-kinase panel to identify off-target effects (e.g., JAK2 inhibition).

- CYP450 inhibition : Assess metabolic interactions using human liver microsomes and LC-MS quantification .

Q. How is metabolic stability evaluated in vitro?

- Liver microsome assay : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.

- CYP3A4/2D6 inhibition : Use fluorogenic substrates (e.g., dibenzylfluorescein) to quantify IC₅₀ values .

Q. What strategies assess multi-target pharmacological effects?

- Thermal proteome profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cell lysates.

- Transcriptomics : RNA-seq analysis (e.g., Ingenuity Pathway Analysis) to map signaling pathways (e.g., NF-κB, MAPK) perturbed by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.